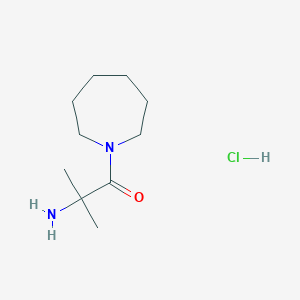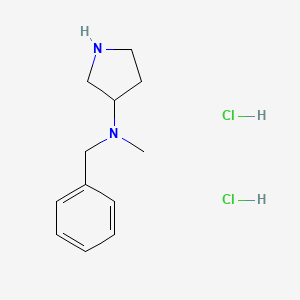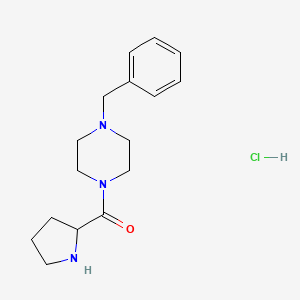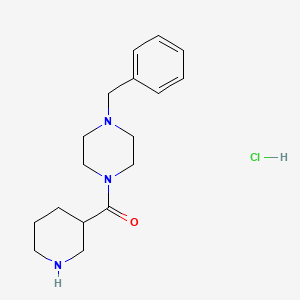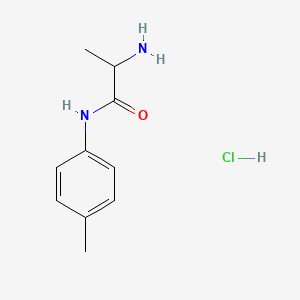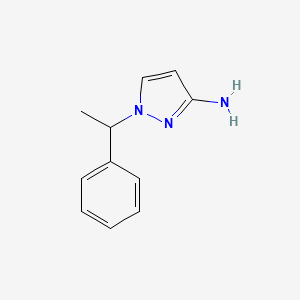
1-(1-phenylethyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
“1-(1-phenylethyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .
Synthesis Analysis
While specific synthesis methods for “1-(1-phenylethyl)-1H-pyrazol-3-amine” are not available, similar compounds are often synthesized through methods such as the reductive amination of acetophenone .Molecular Structure Analysis
The molecular structure of “1-(1-phenylethyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
Amines, such as “1-(1-phenylethyl)-1H-pyrazol-3-amine”, are known to act as weak organic bases, reacting with acids to form salts . They can also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Applications De Recherche Scientifique
Chiral Inducer and Auxiliary in Asymmetric Synthesis
“1-(1-phenylethyl)-1H-pyrazol-3-amine” can serve as a chiral inducer and auxiliary in asymmetric synthesis. This compound is structurally related to 1-phenylethylamine (α-PEA), which is widely used for the synthesis of enantiomerically pure products, often in pharmaceuticals or agrochemicals. The compound’s ability to induce chirality makes it valuable in the diastereoselective synthesis of medicinal substances and natural products .
Resolution of Other Compounds
The compound’s derivatives have been utilized in the resolution of other compounds. This includes the use of enzymatic or chemical methods combined with enzymatic techniques to achieve high enantiomeric excesses in the products .
Modular Organocatalysts
Modular chiral organocatalysts constructed with fragments of this compound have been applied in significant synthetic reactions. These organocatalysts are essential for facilitating various chemical transformations with high selectivity .
Neuropharmacological Potential
Derivatives of “1-(1-phenylethyl)-1H-pyrazol-3-amine” have shown high neuropharmacological potential. These molecules are known for their ability to interfere with natural neurotransmission pathways, making them attractive for the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of chiral amines. By carefully choosing unsaturated esters and alkylation of the chiral enolate in the initial reaction, a wide range of chiral amines can be synthesized .
Chiral Recognition Processes
Due to its successful applications in various chiral recognition processes, “1-(1-phenylethyl)-1H-pyrazol-3-amine” can be considered a privileged chiral inducer and auxiliary. Its structural motif is frequently applied in the synthesis of chiral building blocks useful in divergent asymmetric synthesis .
Herbicide Synthesis
The compound’s derivatives have been used in the synthesis of enantiomeric triazolopyrimidine herbicides. This application demonstrates the compound’s utility in the agricultural sector, where chirality can be crucial for the activity of herbicides .
Catalysis in Two-Phase Systems
In catalytic systems, the compound has been used to obtain enantiomerically pure esters. For example, in a two-phase catalytic system involving Burkholderia cepacia lipase, the compound’s derivatives have been used to achieve high enantioselectivity and conversion rates .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-phenylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-7-11(12)13-14/h2-9H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNOUIMSQWSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




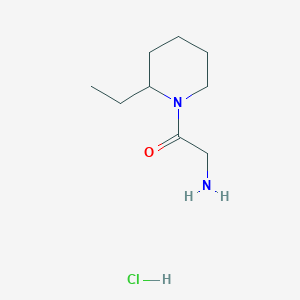



![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)
![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)
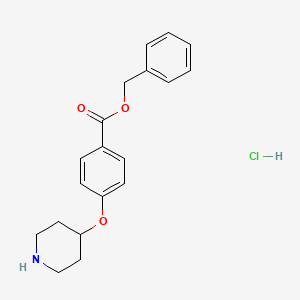
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)
